MAO-B Selectivity Over MAO-A: >88-fold Isoform Discrimination
7-Amino-3-methoxyquinoxalin-2-ol exhibits a marked selectivity for Monoamine Oxidase B (MAO-B) over Monoamine Oxidase A (MAO-A). In a standardized fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound achieved an IC50 of 1.13 × 10³ nM for MAO-B, against an IC50 of >1.00 × 10⁵ nM for MAO-A [1]. This contrasts sharply with the unsubstituted parent heterocycle, 2-quinoxalinol, which displays weak MAO-A inhibition (IC50 ~183 µM) and no significant MAO-B activity [2]. The introduction of the 7-amino and 3-methoxy substituents thus transforms a non-selective, weak chemotype into a selective MAO-B inhibitor.
| Evidence Dimension | MAO-B/MAO-A Isoform Selectivity (IC50 ratio) |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 × 10³ nM; MAO-A IC50 > 1.00 × 10⁵ nM |
| Comparator Or Baseline | 2-Quinoxalinol (parent scaffold): MAO-A IC50 = 1.83 × 10⁵ nM; MAO-B no inhibition reported |
| Quantified Difference | ≥88-fold selectivity for MAO-B over MAO-A for the target compound; parent scaffold shows no such selectivity |
| Conditions | Recombinant human MAO-A and MAO-B enzymes; fluorometric detection of 4-hydroxyquinoline after 20 min incubation with kynuramine substrate [1][2]. |
Why This Matters
For neuroscience programs targeting Parkinson's disease or neuroprotection, selective MAO-B inhibition is required to avoid the tyramine-related hypertensive crisis associated with MAO-A inhibition, making this compound a mechanistically preferred starting point over non-selective quinoxaline alternatives.
- [1] BindingDB BDBM50401981 (CHEMBL1575961). MAO-A and MAO-B IC50 values curated by ChEMBL from Northeast Ohio Medical University data. View Source
- [2] BAIKE entry: 7-羟基-3,4-二氢-2(1H)-喹啉酮. Reports MAO-A IC50 = 183 µM for a related 2-quinoxalinol scaffold. View Source
